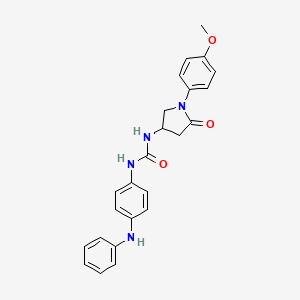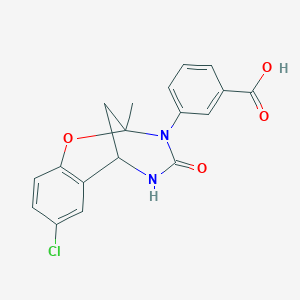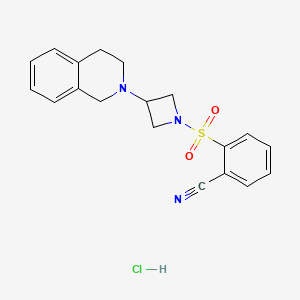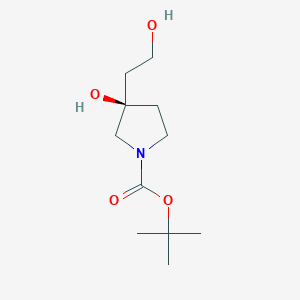
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group. It also has methoxyphenyl and phenylamino phenyl groups attached to it. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The pyrrolidinone ring provides a rigid, planar structure, while the methoxyphenyl and phenylamino phenyl groups could contribute to the overall polarity and potential for hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the pyrrolidinone ring could be involved in nucleophilic addition reactions. The methoxy group on the phenyl ring could direct electrophilic aromatic substitution reactions to the ortho and para positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group, the methoxy group, and the phenylamino group could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Properties
- Synthesis Techniques : The synthesis of urea derivatives, including 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, has been explored through methods that emphasize the carbonylation reaction with triphosgene and the addition of 4-methoxyaniline to generate aryl isocyanate. This process illustrates the potential for creating complex urea compounds with specific functional groups, showcasing their versatility in synthetic chemistry (Sarantou & Varvounis, 2022).
Biomedical Applications
- Anticancer Investigations : Research into unsymmetrical 1,3-disubstituted ureas has demonstrated their potential in enzyme inhibition and anticancer activity. This includes the exploration of their effects on specific cancer cell lines, highlighting the role of urea derivatives in developing new therapeutic agents (Mustafa, Perveen, & Khan, 2014).
Material Science and Engineering
- Photodegradation and Hydrolysis : The study of substituted urea pesticides has provided insights into their degradation under various environmental conditions. This research is crucial for understanding the fate of chemical compounds in the environment and developing strategies for their degradation or removal (Gatidou & Iatrou, 2011).
Chemical Reactions and Mechanisms
- Complexation and Unfolding : Investigations into heterocyclic ureas have shed light on their ability to form multiply hydrogen-bonded complexes. This work contributes to our understanding of molecular interactions and the design of molecules with specific properties for applications in nanotechnology and molecular engineering (Corbin et al., 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-anilinophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-31-22-13-11-21(12-14-22)28-16-20(15-23(28)29)27-24(30)26-19-9-7-18(8-10-19)25-17-5-3-2-4-6-17/h2-14,20,25H,15-16H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCKPWVLUKDQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2757325.png)
![N-benzyl-2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2757326.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2757327.png)


![3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid](/img/structure/B2757333.png)



![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2757338.png)
![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2757341.png)
![[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2757342.png)
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2757344.png)